molecular formula C33H26O10 B1232847 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE CAS No. 38185-48-7

6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE

Cat. No.: B1232847
CAS No.: 38185-48-7
M. Wt: 582.6 g/mol
InChI Key: WPNYFKJDYXQIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pterocarpus santalinus. This compound belongs to the group of flavonoids and is known for its deep red color. 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE has been used historically for dyeing textiles and in traditional medicine. Its unique chemical structure and properties have made it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE can be achieved through a biomimetic approach. The process involves a series of steps starting from commercially available starting materials. The synthetic route typically includes a formal 4+2 cycloaddition and oxidation cascade to form the benzoxanthenone structure of this compound. The reaction conditions often involve the use of zinc-base mediated Negishi cross-coupling, π-allyl Suzuki coupling, Friedel-Crafts allylation, and olefin cross-metathesis .

Industrial Production Methods

Industrial production of this compound involves the extraction of the pigment from the heartwood of Pterocarpus santalinus. The heartwood is pulverized and subjected to extraction in an alkaline medium at temperatures ranging from 10 to 100°C. This process yields a crude form of this compound, which is then purified for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in different industrial and research applications .

Scientific Research Applications

6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit adipogenesis and inflammation by modulating the expression of genes such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and sterol regulatory element-binding protein-1c (SREBP-1c). Additionally, it affects the levels of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE is often compared with other similar compounds such as Santalin B, Santarubin A, and Santarubin B. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:

This compound stands out due to its specific applications in dyeing and its potential therapeutic benefits, making it a unique and valuable compound in various fields.

Properties

CAS No.

38185-48-7

Molecular Formula

C33H26O10

Molecular Weight

582.6 g/mol

IUPAC Name

6-[(3,4-dihydroxyphenyl)methyl]-9,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxybenzo[a]xanthen-2-one

InChI

InChI=1S/C33H26O10/c1-40-27-12-17(34)5-6-18(27)29-19-13-28(41-2)31(39)33(42-3)30(19)21-10-16-11-24(37)25(38)14-26(16)43-32(21)20(29)8-15-4-7-22(35)23(36)9-15/h4-7,9-14,34-38H,8H2,1-3H3

InChI Key

WPNYFKJDYXQIGA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)O)C6=C(C=C(C=C6)O)OC

Canonical SMILES

COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)O)C6=C(C=C(C=C6)O)OC

Key on ui other cas no.

38185-48-7

Synonyms

Santalin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
Reactant of Route 2
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
Reactant of Route 3
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
Reactant of Route 4
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
Reactant of Route 5
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE
Reactant of Route 6
6-[(3,4-DIHYDROXYPHENYL)METHYL]-2,10-DIHYDROXY-5-(4-HYDROXY-2-METHOXYPHENYL)-1,3-DIMETHOXY-9H-BENZO[A]XANTHEN-9-ONE

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